2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine
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Overview
Description
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,2-b][1,3]oxazine ring fused with a piperidine and naphthyridine moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,2-b][1,3]oxazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and reproducibility, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine: Shares the pyrazolo[3,2-b][1,3]oxazine core but lacks the piperidine and naphthyridine moieties.
1H-Pyrazolo[3,4-b]pyridines: Similar bicyclic structure but with different fusion patterns and substituents.
6,7-dihydro-6-mercapto-5H-Pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride: Another heterocyclic compound with a different ring system and functional groups.
Uniqueness
The uniqueness of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine lies in its specific combination of the pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H21N5O2/c26-19(16-13-22-25-9-2-12-27-20(16)25)24-10-6-14(7-11-24)17-5-4-15-3-1-8-21-18(15)23-17/h1,3-5,8,13-14H,2,6-7,9-12H2 |
InChI Key |
ODOBTWDINDBFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4)OC1 |
Origin of Product |
United States |
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